molecular formula C11H19NO B13288636 [1-(Furan-2-YL)ethyl](pentan-3-YL)amine

[1-(Furan-2-YL)ethyl](pentan-3-YL)amine

Cat. No.: B13288636
M. Wt: 181.27 g/mol
InChI Key: OIHBACNJKOWDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-YL)ethylamine: is an organic compound that belongs to the class of amines. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethyl group. This ethyl group is further connected to a pentan-3-yl amine chain. The compound’s molecular formula is C11H19NO, and it has a molecular weight of 181.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-YL)ethylamine typically involves the reaction of furan-2-yl ethanone with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 1-(Furan-2-YL)ethylamine may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce dihydrofuran derivatives .

Scientific Research Applications

Chemistry: In chemistry, 1-(Furan-2-YL)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry .

Biology and Medicine: It may be explored for its potential as a pharmaceutical intermediate or as a lead compound in drug discovery .

Industry: In the industrial sector, 1-(Furan-2-YL)ethylamine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 1-(Furan-2-YL)ethylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]pentan-3-amine

InChI

InChI=1S/C11H19NO/c1-4-10(5-2)12-9(3)11-7-6-8-13-11/h6-10,12H,4-5H2,1-3H3

InChI Key

OIHBACNJKOWDJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.